1-Ethylpyridin-1-ium

Description

Contextualization within Pyridinium (B92312) Salts and Ionic Liquid Architectures

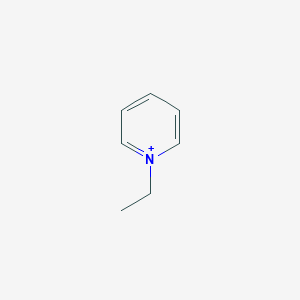

1-Ethylpyridin-1-ium is structurally classified as a pyridinium salt. Pyridinium salts are a class of organic compounds characterized by the presence of a positively charged pyridinium cation. The cation consists of a pyridine (B92270) ring in which the nitrogen atom is bonded to an additional organic substituent, in this case, an ethyl group. ontosight.ai

A significant number of this compound salts are classified as ionic liquids (ILs). Ionic liquids are salts in which the ions are poorly coordinated, which often results in them being liquid at temperatures below 100°C, and sometimes even at room temperature. sielc.com A key feature of ionic liquids is that at least one of the ions has a delocalized charge and one component is organic, which hinders the formation of a stable crystal lattice. sielc.com The versatility of ionic liquids stems from the ability to modify their physical and chemical properties, such as melting point, viscosity, and solubility, by choosing different cation and anion combinations. sielc.com this compound is a common cation used in the design of these advanced materials. ontosight.ai

The properties of this compound based salts can be fine-tuned by the choice of the accompanying anion. This leads to a wide array of salts with distinct characteristics.

| Anion | Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Chloride | 1-Ethylpyridinium chloride | 2294-38-4 | C7H10ClN | 143.61 chemicalbook.comalfa-chemistry.com |

| Bromide | 1-Ethylpyridinium bromide | 1906-79-2 | C7H10BrN | 188.06 sielc.comchemicalbook.com |

| Iodide | 1-Ethylpyridinium iodide | 872-90-2 | C7H10IN | 235.07 nih.gov |

| Tetrafluoroborate (B81430) | 1-Ethylpyridinium tetrafluoroborate | 350-48-1 | C7H10BF4N | 194.97 alfa-chemistry.comglpbio.com |

| Triflate | 1-Ethylpyridinium triflate | 3878-80-6 | C7H8F3NO2S | 223.21 ontosight.ai |

Research Significance of this compound in Modern Chemical Synthesis and Applications

The this compound cation is a component of various compounds that have garnered significant attention in modern chemical research due to their utility in a range of applications. These applications span catalysis, electrochemistry, and organic synthesis.

Catalysis: this compound salts have demonstrated utility as catalysts in various organic reactions. For instance, 1-Ethylpyridinium tetrafluoroborate ([EPy][BF4]) serves as an ionic liquid reaction medium for Morita-Baylis-Hillman (MBH) reactions. alfa-chemistry.com In another application, a derivative, silica-supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride, has been used as a highly efficient and recyclable solid acid catalyst for the synthesis of quinoxaline (B1680401) derivatives under mild and green conditions. jmchemsci.comjmchemsci.com

Electrochemistry and Energy Storage: In the field of energy storage, this compound bromide is utilized as a bromine complexing agent in hydrogen-bromine redox flow batteries. researchgate.netnih.gov These agents help to reduce the vapor pressure of bromine, forming an insoluble liquid fused salt, which can enhance the safety and capacity of the battery. nih.govresearchgate.net Studies have shown that this compound bromide is a favored choice among several potential bromine complexing agents for this application. nih.gov

Organic Synthesis and Materials Science: this compound and its derivatives are valuable as intermediates in the synthesis of various organic compounds and advanced materials. ontosight.ai They are considered building blocks for certain pharmaceuticals and can be components in the synthesis of other specialized ionic liquids. ontosight.ai For example, this compound bromide has been used as a precursor in the synthesis of hydrophobic borohydride-rich ionic liquids, which have been investigated as potential faster-igniting rocket fuels. rsc.org The synthesis of the this compound cation itself is typically achieved through the alkylation of pyridine with ethyl halides. ontosight.ai

| Application Area | Specific Use | Associated Anion/Derivative | Reference |

|---|---|---|---|

| Catalysis | Reaction medium in Morita-Baylis-Hillman reactions | Tetrafluoroborate | alfa-chemistry.com |

| Catalysis | Solid acid catalyst for quinoxaline synthesis | Silica supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride | jmchemsci.comjmchemsci.com |

| Energy Storage | Bromine complexing agent in redox flow batteries | Bromide | researchgate.netnih.gov |

| Materials Science | Precursor for hypergolic ionic liquids | Bromide | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDIRWZVUWCCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1906-79-2 (bromide) | |

| Record name | Ethylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048075 | |

| Record name | 1-Ethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-96-2 | |

| Record name | Ethylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethylpyridin 1 Ium and Its Functionalized Derivatives

Strategic Approaches to Pyridinium (B92312) Cation Synthesis

The creation of pyridinium cations is a fundamental process in organic chemistry, typically achieved through the quaternization of the nitrogen atom in the pyridine (B92270) ring. Traditional synthetic strategies for producing pyridinium salts, including 1-ethylpyridin-1-ium, are generally categorized into one-step and two-step methods. alfa-chemistry.com The one-step synthesis is direct, while the two-step process allows for greater diversity in the final product and is widely used by researchers. alfa-chemistry.com

In recent years, advancements in synthetic chemistry have introduced more efficient techniques such as ultrasonic and microwave-assisted synthesis. alfa-chemistry.com These methods often provide significant advantages, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. scirp.orgresearchgate.net Microwave-assisted synthesis, in particular, has become a popular choice for preparing pyridinium-based ionic liquids due to its rapid and uniform heating capabilities. researchgate.net

Directed Synthesis of this compound Salts

The direct synthesis of this compound salts is most commonly achieved by the N-alkylation of pyridine, a reaction that forms the core of its production.

The formation of this compound salts from pyridine is a classic example of an N-alkylation or quaternization reaction. bhu.ac.in This process involves the reaction of pyridine, a tertiary amine, with an ethylating agent, typically an ethyl halide such as iodoethane (B44018) or bromoethane. bhu.ac.inontosight.ai The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of the halide. bhu.ac.in

Theoretical studies using density functional theory (DFT) have shown that the synthesis of the pyridinium salt proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgnih.gov In this mechanism, the nucleophilic nitrogen atom of pyridine attacks the carbon atom of the ethyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous departure of the halide ion, which becomes the counter-ion to the newly formed this compound cation. acs.orgnih.gov

The general reaction can be represented as: C₅H₅N + CH₃CH₂-X → [C₅H₅NCH₂CH₃]⁺X⁻ (where X = I, Br, Cl, or other leaving groups)

The choice of solvent and reaction conditions, such as temperature, can influence the reaction rate and yield. While some reactions are performed in solvents like toluene (B28343) or acetonitrile (B52724), others can be carried out neat. mdpi.commocedes.org

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for the production of this compound salts and their derivatives. researchgate.net This technique significantly shortens reaction times from hours to minutes and often results in higher product yields and purity. scirp.orgresearchgate.net

The process typically involves mixing pyridine or a substituted pyridine with an ethylating agent, such as iodoethane, in a sealed vessel suitable for microwave irradiation. scirp.orgmdpi.com The reaction mixture may include a solvent like acetonitrile or be conducted under solvent-free conditions. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves accelerates the SN2 reaction, leading to the efficient formation of the desired pyridinium salt. mdpi.com For example, the synthesis of functionalized this compound iodide derivatives has been successfully achieved with high yields in under an hour using this method. mdpi.com

| Starting Material | Ethylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine | Iodoethane | Acetonitrile | 155 | 50 | 48 |

| 2,2′-(3,3′-(1,4-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl))bis(pyridine) | Iodoethane | Acetonitrile | 155 | 50 | 42 |

| 2,2′-(3,3′-(1,3-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl))bis(pyridine) | Iodoethane | Acetonitrile | 155 | 50 | 41 |

N-Alkylation (Quaternization) Pathways

Structural Derivatization and Functionalization Strategies of the this compound Moiety

The versatility of the this compound cation lies in the potential for its structural modification, which allows for the fine-tuning of its chemical and physical properties. Functionalization can be achieved by introducing various substituents onto the pyridine ring, either before or after the N-ethylation step.

One common strategy involves starting with a pre-functionalized pyridine derivative. For instance, pyridines bearing substituents at the 2, 3, or 4-positions can be N-ethylated to yield a wide array of functionalized this compound salts. mdpi.com An example is the synthesis of 2-bromo-1-ethyl-pyridinium tetrafluoroborate (B81430), which begins with 2-bromopyridine. mdpi.com The electronic properties of the substituent can influence the N-alkylation reaction; electron-donating groups can enhance the nucleophilicity of the pyridine nitrogen, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect. rsc.orgnih.gov

Another approach involves modifying the pyridine ring after the formation of the pyridinium salt, although this is less common. A notable derivatization strategy is the synthesis of complex structures where the 1-ethylpyridinium unit is part of a larger molecular assembly. For example, complex molecules containing imidazo[1,5-a]pyridine (B1214698) scaffolds have been prepared and subsequently N-ethylated with iodoethane to create novel fluorescent pyridinium salts. mdpi.com

Furthermore, derivatization can involve the synthesis of N-difluoromethylated pyridinium salts, which are analogs where the ethyl group is replaced by a difluoromethyl group. rsc.orgresearchgate.net This is achieved by reacting pyridine derivatives with reagents like ethyl bromodifluoroacetate. rsc.orgresearchgate.net Such modifications are explored to create novel compounds with potentially enhanced biological or photophysical properties. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethylpyridin 1 Ium Based Systems

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in verifying the synthesis and purity of 1-Ethylpyridin-1-ium salts and for understanding their electronic and bonding characteristics.

Vibrational (FTIR) and Electronic (UV-Visible) Absorption Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For this compound salts, FTIR spectra exhibit characteristic peaks corresponding to the C-H stretching and bending of the alkyl chain and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyridinium (B92312) ring. iau.ir The analysis of N-ethylpyridinium hydrogen sulfate (B86663) reveals characteristic peaks at 1637, 1488, and 1175 cm⁻¹, which are absent in the spectra of the starting materials (pyridine and ethyl iodide), confirming the formation of the pyridinium salt. iau.ir This technique is also used to study interactions between the ionic liquid and a polymer matrix, where shifts in characteristic bands, such as the hydroxyl stretching in poly(vinyl alcohol), indicate strong interactions with this compound bromide. mdpi.com

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The this compound cation typically shows strong absorption in the ultraviolet region, which is characteristic of the π → π* transitions within the aromatic pyridinium ring. rsc.orgresearchgate.net Studies on this compound bromide in solution show distinct absorbance peaks that can be used for quantitative analysis, for example, to create calibration curves for measuring its concentration. rsc.org This technique is particularly useful in applications like monitoring the crossover of the ionic liquid through membranes in redox-flow batteries. researchgate.net

Mass Spectrometry (HRMS, ESI-MS, MALDI) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of the this compound cation. Due to the ionic nature of the compound, "soft" ionization techniques are required. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing pre-formed ions in solution and is commonly used for ionic liquids. rsc.org

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For the this compound cation, HRMS (ESI+) analysis has determined the mass-to-charge ratio (m/z) to be 108.0804, which corresponds to the calculated mass for the molecular formula [C₇H₁₀N]⁺ (108.0808 amu). rsc.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, especially for analyzing systems where the ionic liquid is incorporated into a larger matrix or for imaging applications. ekb.eg

Crystallographic and Morphological Analysis

While spectroscopic methods confirm molecular identity, crystallographic and microscopic techniques provide essential information on the solid-state structure and macroscopic morphology of this compound-based materials.

Single Crystal and Powder X-ray Diffraction (SCXRD, PXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uidaho.edu Although obtaining a structure for a simple this compound salt can be challenging, analysis of its more complex salts provides critical insight. The crystal structure of bis(1-ethylpyridinium) dioxonium (B1252973) hexacyanidoferrate(II), a compound containing the this compound (Etpy⁺) cation, has been successfully elucidated. iucr.orgnih.govnih.gov This analysis revealed that the compound crystallizes in the orthorhombic system with the Pnnm space group. iucr.orgnih.gov In the crystal, the this compound cations and the [Fe(CN)₆]⁴⁻ anions stack in separate columns, demonstrating how the cation packs in a complex lattice. iucr.orgnih.gov

Table 2: Single Crystal X-ray Diffraction Data for a this compound (Etpy⁺) Containing Compound, (Etpy)₂(H₃O)₂[Fe(CN)₆]

| Parameter | Value |

|---|---|

| Chemical Formula | (C₇H₁₀N)₂(H₃O)₂[Fe(CN)₆] |

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| Structural Feature | Segregated columns of cations and anions |

Source: International Union of Crystallography. iucr.orgnih.gov

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It is a primary tool for phase identification, assessing sample purity, and screening for polymorphism (the ability of a compound to exist in more than one crystal form). americanpharmaceuticalreview.comavantorsciences.com While a specific PXRD pattern for a simple this compound salt is not detailed in the provided context, the technique is routinely applied to related pyridinium systems. najah.edursc.org A theoretical PXRD pattern can be calculated from SCXRD data, which then serves as a reference standard for analyzing bulk samples to ensure phase consistency. najah.edursc.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound based systems, SEM is not used to view the molecule itself but rather to analyze the surfaces of materials that incorporate it.

For instance, SEM analysis of poly(vinyl alcohol) (PVA) films containing 1-ethylpyridinium bromide revealed a dense, nonporous, and increasingly heterogeneous morphology as the ionic liquid content increased. mdpi.com In another application, SEM was used to study the surface of mild steel that had been treated with a 1-ethylpyridinium derivative as a corrosion inhibitor, showing how the inhibitor alters the surface morphology upon adsorption. Furthermore, the addition of 1-ethylpyridinium chloride to perovskite films was shown by SEM to influence the crystal growth and final surface morphology of the film, which is critical for its performance in solar cells. These examples highlight SEM's role in understanding how this compound affects the structure and integrity of host materials. mdpi.com

Ancillary Physicochemical Characterization Techniques

Beyond primary spectroscopic methods, a comprehensive understanding of this compound based systems necessitates further characterization of their fundamental physicochemical properties. Techniques such as elemental microanalysis and thermal analysis are crucial for confirming stoichiometric composition and evaluating material stability and phase behavior, respectively. These methods provide essential data that complements spectroscopic findings, ensuring the purity and predictable performance of these materials in various applications.

Elemental microanalysis is an indispensable technique for the verification of the empirical formula of newly synthesized this compound compounds. This destructive chemical analysis method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against theoretically calculated values based on the expected molecular formula. A close correlation between the found and calculated values serves as a primary confirmation of a compound's purity and elemental composition. researchcommons.org

In the characterization of pyridinium salts, elemental analysis is a standard procedure following synthesis. For instance, the analysis is performed after synthesizing and purifying the target compounds to ensure that the reaction has yielded the correct product and that residual starting materials or solvents have been sufficiently removed. ekb.egekb.eg The results are typically considered acceptable when the experimental values are within ±0.4% of the calculated values.

Research on various substituted pyridinium salts demonstrates the routine application of this technique. The data confirms the successful synthesis of the target molecules. For example, in the synthesis of dicationic ionic liquids incorporating a pyridinium ring, elemental analysis was used to confirm the final structure. ekb.egekb.eg Similarly, studies on transition metal complexes with pyridinium-based ionic liquids rely on elemental analysis to confirm the stoichiometry of the resulting complexes. dergipark.org.tr

Below is a table compiling elemental analysis data for several pyridinium-based compounds from the literature, illustrating the typical agreement between calculated and found values.

Table 1: Elemental Analysis Data for Various Pyridinium-Based Compounds

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 4-Ethyl-1-methylpyridinium iodide | C₈H₁₂IN | C | 38.57 | 38.23 | dergipark.org.tr |

| H | 4.86 | 4.62 | |||

| N | 5.62 | 5.44 | |||

| 2,4-Bis((E)-4-methoxystyryl)-1-methylpyridin-1-ium iodide | C₂₄H₂₄INO₂ | C | 59.39 | 59.41 | beilstein-journals.org |

| H | 4.98 | 4.97 | |||

| N | 2.89 | 2.93 | |||

| 1-(2-(1-decyl-1H-imidazol-3-ium-3-yl) ethyl)-3-methylpyridin-1-ium bromide | C₂₁H₃₉Br₂N₃ | C | 49.91 | 49.55 | ekb.eg |

| H | 7.78 | 7.41 | |||

| N | 8.31 | 8.02 |

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for determining the operational limits and phase behavior of this compound based materials. TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. nahrainuniv.edu.iqmdpi.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions such as melting, crystallization, and glass transitions. mdpi.comyoutube.com

Thermogravimetric Analysis (TGA)

TGA is employed to define the upper-temperature limit of usability for ionic liquids. The decomposition temperature (Td) is a key parameter derived from TGA curves, indicating the onset of thermal degradation. For 1-ethylpyridinium-based systems, TGA reveals their stability under thermal stress. For example, TGA analysis of poly(vinyl alcohol) (PVA) films modified with 1-ethylpyridinium bromide showed that the thermal features of the composite material changed depending on the amount of the ionic liquid present. nih.gov In studies of other pyridinium salts, TGA has been used to establish thermal stability, which is a crucial factor for applications like latent heat storage or as solvents in high-temperature reactions. researchgate.netresearchgate.net The analysis is typically performed under an inert nitrogen atmosphere with a constant heating rate, such as 10 °C/min or 20 °C/min. nih.govresearchgate.netresearchgate.net

Table 2: TGA Decomposition Temperatures for Selected Pyridinium-Based Ionic Liquids

| Compound | Decomposition Temp. (Td) | Experimental Conditions | Source |

|---|---|---|---|

| 4-Ethyl-1-methylpyridinium iodide ([emPy]I) | Good stability below 100 °C | 25-1000 °C at 10 °C/min under air | dergipark.org.tr |

| 1,1′-Butane-1,4-di-yl-bis[3-(2-amino-2-oxoethyl)-1H-imidazol-3-ium] dibis(trifluoromethanesulfonyl)imide | 382.1 °C (Onset) | Heating to 600 °C at 10 K/min under N₂ | researchgate.net |

Differential Scanning Calorimetry (DSC)

DSC is instrumental in characterizing the phase transitions of this compound salts. It can identify the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg), which define the liquid range of the ionic liquid. mdpi.comresearchgate.net For instance, detailed DSC studies on 1-ethylpyridinium triflate ([epy][TfO]) have been conducted to investigate its phase change properties for potential use in thermal energy storage. researchgate.netresearchgate.net These studies involve controlled heating and cooling cycles to observe the thermal events. One study reported two exothermic peaks during cooling (-16 °C and -10 °C) and two endothermic peaks during heating (-7 °C and 32 °C) for [epy][TfO] using a cooling rate of 5 °C/min and a heating rate of 10 °C/min. researchgate.net Such complex thermal behavior, including the potential for multiple crystalline forms (polymorphism), can be effectively elucidated using DSC. researchgate.net The experimental protocol often includes an initial heating step to erase the sample's prior thermal history, ensuring reproducible results. researchgate.net

Table 3: DSC Phase Transition Data for 1-Ethylpyridinium Triflate ([epy][TfO])

| Phase Transition | Temperature (°C) | Heating/Cooling Rate | Source |

|---|---|---|---|

| Exothermic Peak (Crystallization) | -10 °C | 5 °C/min cooling | researchgate.net |

| Exothermic Peak (Crystallization) | -16 °C | 5 °C/min cooling | researchgate.net |

| Endothermic Peak (Melting) | -7 °C | 10 °C/min heating | researchgate.net |

| Endothermic Peak (Melting) | 32 °C | 10 °C/min heating | researchgate.net |

Theoretical and Computational Investigations of 1 Ethylpyridin 1 Ium Based Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These ab initio and semi-empirical methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure and related characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground-state properties of molecular systems due to its favorable balance of accuracy and computational cost. youtube.comstackexchange.com DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be expressed as a functional of the electron density. youtube.com In practice, approximations for the exchange-correlation functional, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B3PW91 functionals, are employed to make the calculations tractable. researchgate.netrsc.org

For systems involving the 1-Ethylpyridin-1-ium cation, DFT is used for several purposes:

Geometric Optimization: Determining the lowest energy three-dimensional structure of the cation and its associated ion pairs or complexes. rsc.org

Vibrational Frequencies: Calculating vibrational spectra to confirm that an optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to compare with experimental infrared (IR) and Raman spectroscopy data. rsc.org

Reaction Mechanisms: Investigating the energetics of chemical reactions. For instance, DFT calculations at the B3PW91/6-31G(d,p) level of theory have been used to study the mechanism, regioselectivity, and kinetics of Diels-Alder reactions in the presence of 1-ethylpyridinium trifluoroacetate (B77799) as an ionic liquid solvent. researchgate.net

Interaction Energies: Estimating the strength of noncovalent interactions, such as halogen bonding, in supramolecular complexes containing the this compound cation. mdpi.com

The choice of functional and basis set is critical for obtaining accurate results. For ionic liquids containing this compound, geometric optimization and frequency analyses have been performed using the B3LYP functional with the 6-31+G** basis set, followed by single-point energy calculations at the higher MP2/6-311++G** level of theory for improved accuracy. rsc.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.comacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

DFT is the most common method for calculating HOMO and LUMO energies. mdpi.comresearchgate.net For pyridinium-based systems, these calculations reveal important characteristics. For example, the introduction of a positive charge on a pyridyl unit in a larger molecular system has been shown to cause a significant stabilization effect, lowering the energies of both the HOMO and LUMO levels. mdpi.com This makes such quaternized compounds potential candidates for electron-accepting materials. mdpi.com

The analysis of the spatial distribution of these orbitals can also provide insight. Often, the HOMO is localized on one part of a molecule and the LUMO on another, indicating the likely sites for electrophilic and nucleophilic attack, respectively, and illustrating charge transfer characteristics within the molecule. rsc.org

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | B3LYP/6-311+G(d,p) | - | - | 4.6548 | mdpi.com |

| MMNC (a pyridinium (B92312) derivative) | DFT | - | - | 3.14 | researchgate.net |

| GO-P3HT (simulated) | DFT | -5.11 | -3.42 | 1.69 | rsc.org |

| GO-P3HT (experimental estimate) | Cyclic Voltammetry | -5.33 | -3.05 | 2.28 | rsc.org |

Density Functional Theory (DFT) Based Approaches

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and other dynamic processes over time. nih.gov

For systems based on this compound, MD simulations can elucidate macroscopic properties from the underlying microscopic interactions. The process generally involves:

Model Construction: Building an initial simulation box containing the molecules of interest (e.g., this compound cations, counter-anions, and solvent molecules).

Force Field Selection: Choosing a force field, such as COMPASS or GROMACS, which is a set of parameters that defines the potential energy of the system as a function of atomic coordinates. amazonaws.commdpi.com

Equilibration: Running the simulation for a period under controlled temperature and pressure (e.g., in an NPT ensemble) to allow the system to relax to a stable, equilibrium state. nih.govmdpi.com

Production Run: Continuing the simulation for a longer duration to collect data on the system's dynamics.

MD simulations have been used to study the structure and dynamics of ionic liquids, including those containing pyridinium cations. These simulations can reveal information about the liquid's density, viscosity, and the spatial arrangement of the ions. For example, a simulation could show how the ethyl group of the this compound cation influences the packing and transport properties of the ionic liquid. In biomolecular studies, MD simulations can be used to investigate the interaction of pyridinium-containing ligands with biological macromolecules like proteins or DNA. researchgate.netnih.gov

Computational Modeling of Intermolecular and Solute-Solvent Interactions

Understanding the interactions between the this compound cation and its environment (e.g., solvent molecules or other ions) is key to predicting its behavior in solution or in the condensed phase. Computational models are essential for this purpose.

The interactions can be broadly categorized as long-range electrostatic forces and short-range van der Waals forces. In some cases, more specific interactions like hydrogen bonding or halogen bonding are dominant. mdpi.com DFT calculations are often used to quantify the strength of these specific noncovalent interactions. mdpi.com

When modeling systems in solution, the effect of the solvent is critical. Two primary approaches are used:

Explicit Solvent Models: Individual solvent molecules are included in the simulation (typically in an MD context). This is computationally expensive but provides the most detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models: The solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. rsc.orgnih.gov This method efficiently accounts for the average electrostatic effect of the solvent but cannot describe specific, directional interactions. rsc.org

Advanced Research Applications of 1 Ethylpyridin 1 Ium Derivatives

Catalysis and Green Chemical Synthesis

The application of 1-ethylpyridin-1-ium derivatives in catalysis is a growing field, with significant contributions to green chemistry. These compounds can act as catalysts themselves or as ligands and solvents that enhance the efficiency and environmental friendliness of chemical reactions.

Role in Metal-Catalyzed Coupling Reactions

Derivatives of pyridinium (B92312) salts have been instrumental in advancing metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

In the realm of C-C bond formation, N-(1-methylpyridin-4(1H)-ylidene)amines, which are structurally related to this compound, have been synthesized and used as highly electron-donating ligands. tubitak.gov.trresearchgate.net These ligands significantly enhance the catalytic activity of palladium acetate (B1210297) in Heck–Mizoroki cross-coupling reactions. tubitak.gov.tr The electron-rich nature of these pyridinium-based ligands facilitates the crucial oxidative addition step of aryl halides to the palladium center, a key process in the catalytic cycle. tubitak.gov.tr The synthesis of these ligands can be achieved through a one-pot melt reaction between an N-methylated-4-chloropyridinium salt and a corresponding amine. tubitak.gov.trresearchgate.net

For C-N bond formation, 4-chloropyridin-1-ium chloride serves as a key reactant in reactions catalyzed by copper(I). mdpi.com A stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been effectively used for the C-N coupling of aryl amines with 4-chloropyridin-1-ium chloride. mdpi.com This method, operating under open atmosphere conditions in isopropyl alcohol, provides a pathway to synthesize N-(pyridin-4-yl)benzene amines. mdpi.com The efficiency of this reaction is influenced by the steric hindrance of the aryl amine used. mdpi.com

| Reaction Type | Pyridinium Derivative | Metal Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Heck–Mizoroki (C-C Coupling) | N-(1-methylpyridin-4(1H)-ylidene)amines | Palladium Acetate | The highly electron-donating ligands improve the catalytic activity of palladium. | tubitak.gov.trresearchgate.net |

| C-N Coupling | 4-chloropyridin-1-ium chloride | Copper(I) supported on polyacrylate resin | Effective synthesis of N-(pyridin-4-yl)benzene amines under open atmosphere. | mdpi.com |

Application in Diels-Alder Reaction Enhancement

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be significantly enhanced by using this compound-based ionic liquids as solvents. wikipedia.org Specifically, 1-ethyl-pyridinium trifluoroacetate (B77799) ([EtPy]+[CF3COO]−) has been identified as an excellent reaction solvent that markedly increases the reaction rate. researchgate.net

Theoretical studies on the Diels-Alder reaction between isoprene (B109036) and acrylic acid show that the ionic liquid significantly lowers the activation energy compared to conventional organic solvents like dichloromethane (B109758). researchgate.net This rate enhancement is attributed to the strong hydrogen bonding that occurs between the ion pair of the ionic liquid and the oxygen atom of the dienophile (the acrylic acid). researchgate.net This interaction increases the polarity of the reaction, thereby accelerating the cycloaddition. researchgate.net The findings underscore the potential of pyridinium-based ionic liquids as green solvents that improve the efficiency of important organic syntheses. researchgate.net

Facilitation of Morita-Baylis-Hillman (MBH) Reactions

In a novel expansion of the Morita-Baylis-Hillman (MBH) reaction, N-alkylpyridinium salts, including ethyl derivatives, have been successfully employed as electrophilic coupling partners. researchgate.net The MBH reaction is a carbon-carbon bond-forming process that typically couples an activated alkene with an aldehyde or imine. wikipedia.org Using N-activated pyridinium species as the electrophile leads to the formation of dearomatized nitrogen-containing heterocycles, which are valuable motifs in pharmaceuticals. researchgate.net

The reaction is promoted by 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU), which functions both as a nucleophilic catalyst to activate the alkene and as a base. researchgate.net This transformation yields a diverse range of products, including α-(hydropyridine)vinyl esters, ketones, and sulfones. researchgate.net A key aspect of this method is its regioselectivity: N-alkylpyridinium salts undergo addition at the C-4 position. researchgate.net This innovative approach broadens the scope of the MBH reaction, providing access to complex, functionalized heterocyclic compounds under metal-free conditions. researchgate.net

Electrocatalytic Conversion of Carbon Dioxide (CO2) to Synthesis Gas

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of sustainability research. nih.govrsc.org In this context, certain nitrogen-containing heterocyclic compounds, such as pyridine (B92270) and its derivatives, can act as "helper catalysts" or co-catalysts. google.com While the primary catalyst is often a metal, these organic molecules can significantly influence the reaction's efficiency and product selectivity. google.com

The process involves combining a catalytically active element with the helper catalyst in the presence of CO₂ and applying electrical energy. google.com The goal is to convert CO₂ into products like synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). rsc.org Oxide-derived copper nanowires, for example, have been shown to be effective for syngas generation. rsc.org The addition of a helper catalyst can enhance the rate of various chemical reactions, including CO₂ conversion, by altering the reaction environment at the electrode surface. google.com This approach is part of a broader effort to develop low-cost and efficient electrocatalysts for converting CO₂ into a renewable fuel source. rsc.orgnanoge.org

Performance as Solid Acid Catalysts

Functionalized this compound derivatives can be immobilized on solid supports to create efficient and recyclable solid acid catalysts. An example is silica-supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride (SiO₂/[SEP]Cl), which has proven to be a highly effective catalyst for synthesizing quinoxaline (B1680401) derivatives. jmchemsci.comcivilica.com

This solid acid catalyst facilitates reactions under mild and green conditions, utilizing ethanol (B145695) as a solvent at a moderate temperature of 60°C. jmchemsci.comcivilica.com The key advantages of this catalytic system include short reaction times, high product yields, a simple workup procedure, and the ability to recycle the catalyst. jmchemsci.comcivilica.com Such supported pyridinium salts represent a sustainable alternative to traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.

Electrochemical Research Applications

The inherent charge and ionic nature of this compound salts make them highly suitable for a range of electrochemical applications, most notably in energy storage systems like flow batteries. solubilityofthings.com this compound bromide ([C₂Py]Br) has been extensively studied as a bromine complexing agent (BCA) in zinc/bromine (Zn/Br₂) and hydrogen/bromine (H₂/Br₂) redox flow batteries. researchgate.netmdpi.comresearchgate.net

In these batteries, BCAs are crucial for safety and performance. They reduce the vapor pressure of hazardous and volatile bromine by sequestering it into a separate, liquid fused salt phase. mdpi.com Among 38 different quaternary ammonium (B1175870) halides investigated, [C₂Py]Br was selected as a top candidate for H₂/Br₂ flow batteries due to its favorable properties. mdpi.com It forms a stable liquid fused salt, exhibits moderate bromine complexation, and allows for high conductivity in the aqueous electrolyte. mdpi.comresearchgate.net The use of [C₂Py]Br can reduce the amount of free Br₂ in the aqueous phase by over 90%, significantly improving the safety of the electrolyte. researchgate.net Furthermore, it is considered cost-effective and results in lower polarization effects within the cell compared to other BCAs. researchgate.netresearchgate.net

Beyond flow batteries, derivatives like 4-[2-(this compound-2-yl)vinyl]-N,N-dimethyl-aniline are explored for their dual electrochemical and photochemical properties, making them potential candidates for use in organic electronics such as organic photovoltaics and light-emitting diodes (OLEDs). solubilityofthings.com

| Application Area | Specific Derivative | Function | Key Advantage | Reference |

|---|---|---|---|---|

| Hydrogen/Bromine Flow Battery | This compound bromide ([C₂Py]Br) | Bromine Complexing Agent (BCA) | Reduces bromine vapor pressure, enhances safety, cost-effective. | researchgate.netmdpi.comresearchgate.net |

| Zinc/Bromine Flow Battery | This compound bromide ([C₂Py]Br) | Bromine Complexing Agent (BCA) | Lowers cell polarization effects and sequesters bromine. | researchgate.net |

| Organic Electronics | 4-[2-(this compound-2-yl)vinyl]-N,N-dimethyl-aniline | Photochemical and electrochemical component | Potential use in photovoltaics and OLEDs due to dual functionality. | solubilityofthings.com |

Electrolyte Components in Advanced Energy Storage Systems (e.g., Redox Flow Batteries)

The quest for efficient and high-capacity energy storage has led researchers to investigate this compound derivatives for their potential in redox flow batteries (RFBs). Specifically, This compound bromide has been identified as a promising bromine complexing agent (BCA) for hydrogen bromine (H₂/Br₂) RFBs. mdpi.comcicenergigune.com In these systems, BCAs are crucial for reducing the vapor pressure of hazardous and volatile bromine by sequestering it into a separate, dense liquid phase known as a fused salt. mdpi.comcicenergigune.com

A systematic study of 38 different quaternary ammonium halides identified this compound bromide as a top candidate for developing safe and high-performance electrolytes with a theoretical capacity of 180 Ah L⁻¹. mdpi.comcicenergigune.com The selection was based on its ability to form stable liquid fused salts across the entire state of charge (SoC) range, from 0% to 100%. mdpi.com This stability is a critical requirement for the operational viability of the battery. mdpi.com

However, the introduction of this compound bromide into the electrolyte is not without challenges. Research has shown that its presence leads to increased ohmic overvoltages within the battery cell. researchgate.net This increase is attributed to two main factors: the interaction of the this compound cation ([C₂Py]⁺) with the perfluorosulfonic acid (PFSA) membrane, which reduces the membrane's conductivity, and the formation of the fused salt phase, which has a conductivity approximately ten times lower than the aqueous electrolyte. researchgate.net Furthermore, crossover of the [C₂Py]⁺ cation through the membrane can intensify these adverse effects, leading to a reduction in the usable electrolyte capacity under long-term cycling conditions. researchgate.net Despite these drawbacks, the high electrolyte capacity achievable with this compound makes it competitive with other flow battery technologies. researchgate.net

Table 1: Performance Characteristics of this compound Bromide in H₂/Br₂ RFBs

| Parameter | Observation | Source |

|---|---|---|

| Function | Bromine Complexing Agent (BCA) | mdpi.comcicenergigune.com |

| Theoretical Capacity | Enables electrolytes of 180 Ah L⁻¹ | mdpi.comcicenergigune.com |

| Primary Challenge | Increased ohmic overvoltages | researchgate.net |

| Interaction with Membrane | [C₂Py]⁺ cation interacts with PFSA membrane, dropping conductivity | researchgate.net |

| Phase Formation | Forms a low-conductivity fused salt with bromine | researchgate.net |

| Effect of Crossover | Accumulation of [C₂Py]⁺ intensifies adverse processes | researchgate.net |

Electrochemical Fluorination Methodologies

The introduction of fluorine into organic molecules is of paramount importance in the synthesis of pharmaceuticals and specialty materials. researchgate.netpcmproducts.net this compound derivatives have emerged as key enablers in novel electrochemical fluorination methods. A significant breakthrough is the use of bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV) as an inexpensive, soluble, and reactive source of nucleophilic fluorine. researchgate.netacs.org

Traditionally, hexafluorosilicate (B96646) salts, despite being widely available and low-cost, were not used in organic synthesis. researchgate.netacs.org The development of the aforementioned pyridinium-based salt resolved the solubility and reactivity issues, enabling its use in an electrochemical decarboxylative fluorination procedure. researchgate.netacs.org This protocol has proven effective for the synthesis of a diverse range of primary, secondary, and tertiary aliphatic fluorides, achieving yields of up to 85%. researchgate.netacs.org The robustness and potential for industrial application of this method have been demonstrated by its successful transfer to a flow electrolysis cell, highlighting its scalability. researchgate.netacs.org

Voltammetric Behavior and Redox Kinetics Investigations

Understanding the electrochemical behavior of this compound derivatives is fundamental to their application in various electrochemical systems. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds. researchgate.netf1000research.com

For instance, the one-electron reduction of This compound trifluoromethanesulfonate has been analyzed using cyclic voltammetry. researchgate.net Such studies are crucial for determining the redox potentials and understanding the kinetics of electron transfer, which are vital parameters for applications like electrolytes in batteries or mediators in electrochemical synthesis. researchgate.netbiolscigroup.us The voltammetric behavior, including the peak potentials and the reversibility of the redox processes, provides insight into the compound's stability and suitability for specific electrochemical environments. f1000research.com

Table 2: Investigated this compound Derivatives in Voltammetry

| Compound | Technique | Purpose of Investigation | Source |

|---|---|---|---|

| This compound trifluoromethanesulfonate | Cyclic Voltammetry | Analysis of one-electron reduction | researchgate.net |

Materials Science and Engineering Applications

The versatility of the this compound scaffold allows for its incorporation into a wide array of materials, driving innovation in materials science and engineering.

Design and Development of Task-Specific Ionic Liquids and Advanced Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to the ability to tune their properties by modifying their constituent cations and anions. acs.org "Task-specific" ionic liquids (TSILs) are a class of ILs where functionality is incorporated into the cation or anion to perform a specific task beyond simply acting as a solvent. researchgate.netbeilstein-journals.org

This compound and its derivatives are prominent cations used in the design of TSILs. By attaching specific functional groups to the pyridinium ring or the ethyl group, researchers can create ILs designed for particular applications such as catalysts, recyclable reaction media for organic synthesis, or for the extraction of metal ions from aqueous solutions. researchgate.net The synthesis of novel pyridinium salts, such as 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide , through methods like microwave-assisted synthesis, further expands the library of available structures for creating advanced materials with unique optical and electronic properties. The development of such compounds, including various other substituted pyridinium derivatives, is a vibrant area of research aimed at creating materials with tailored functionalities.

Investigation as Phase Change Materials (PCMs)

Phase change materials (PCMs) store and release large amounts of thermal energy as latent heat during a phase transition, making them ideal for thermal energy storage applications. Ionic liquids, including those based on pyridinium cations, are being increasingly investigated as potential PCMs due to their low volatility, thermal stability, and design flexibility. cicenergigune.comresearchgate.net

Research into pyridinium-based ionic liquids has shown that small structural variations in the cation can drastically alter thermophysical properties like melting temperature and enthalpy of fusion. researchgate.net For example, a study on various pyridinium isomers revealed melting temperatures ranging from 357 K to 499 K and enthalpies of fusion from 38 to 190 J g⁻¹. researchgate.net

Specific investigations into 1-ethylpyridinium salts have provided concrete data. A study on This compound triflate revealed it undergoes a first-order phase transition with an enthalpy of melting around 60 J·g⁻¹. Another study on 1-ethylpyridinium bis(trifluoromethylsulfonyl)imide measured a molar enthalpy of fusion of 26.77 kJ mol⁻¹. researchgate.net These findings underscore the potential of 1-ethylpyridinium-based ILs for latent heat thermal energy storage (LHTES) applications.

Table 3: Thermal Properties of Investigated this compound Salts as PCMs

| Compound | Melting Temperature | Enthalpy of Fusion (ΔHf) | Source |

|---|---|---|---|

| This compound triflate | ~16-20 °C | ~60 J/g | |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | ~305 K (31.9 °C) | 26.77 kJ/mol | researchgate.net |

Formation of Metal Complexes in Coordination Chemistry

The this compound cation itself does not typically act as a ligand for metal coordination. However, derivatives where a chelating group is attached to the pyridinium structure are widely used to synthesize metal complexes. These complexes are of great interest in fields ranging from catalysis to materials science and medicinal chemistry.

Optoelectronic Applications and Photophysical Property Modulation

Derivatives of this compound are increasingly recognized for their promising photophysical properties, making them candidates for various optoelectronic applications. researchgate.netuniroma1.it The ability to fine-tune their molecular structure allows for the modulation of their light-absorbing and emitting characteristics.

Recent studies have highlighted the potential of pyridinium and imidazolium-based compounds, synthesized through environmentally friendly microwave-assisted methods, for optoelectronic applications. researchgate.netbenthamdirect.com Investigations into their optical and thermal properties have revealed that these compounds possess good thermal stability and exhibit interesting photophysical behaviors. benthamdirect.com The study of their solvatochromic properties, which is the change in color with the solvent polarity, provides insights into intermolecular electron transfer and the effect of the solvent environment on their excitation and emission properties. researchgate.netbenthamdirect.com

For instance, the synthesis and characterization of novel viologen derivatives, where pyridinium nitrogen atoms are quaternized with a benzyl (B1604629) group and a 9,10-diethynylanthracene (B3111712) core is inserted between the pyridinium rings, have shown intriguing optical and electronic properties. mdpi.com The extended conjugation in these molecules leads to strong light absorption in the visible region, making them potential candidates for various optoelectronic devices. mdpi.com The band gap of these materials, a crucial parameter for semiconducting properties, can be determined from diffuse reflectance UV-vis spectroscopy. mdpi.com

Furthermore, imidazo[1,5-a]pyridine-based compounds, which can be considered derivatives of pyridinium, have been extensively studied for their emissive properties in fields like organic light-emitting devices (OLEDs) and sensors. researchgate.nettum.de The quaternization of pyridylimidazo[1,5-a]pyridine derivatives has been systematically studied to understand its effect on their optical features, aiming to develop stable and efficient high-energy emitters. tum.de

The photophysical properties of these derivatives, including their absorption and emission spectra, are highly dependent on the solvent environment. researchgate.net For example, a study on pyridylimidazo[1,5-a]pyridine derivatives showed a blue emission in dichloromethane with a significant fluorescence quantum yield. tum.de The strategic design of these molecules, such as introducing specific functional groups, can prevent aggregation and optimize their photophysical properties for targeted applications. tum.de

Investigation of Solute-Solvent Interactions

The interactions between a solute and the surrounding solvent molecules are fundamental to chemical processes. This compound derivatives serve as valuable tools for probing these interactions due to their sensitivity to the local environment.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key phenomenon exhibited by certain this compound derivatives. thieme-connect.de This property makes them excellent probes for solvent polarity. The absorption and emission spectra of these compounds can shift significantly in response to changes in the solvent environment. inorgchemres.org

For example, zwitterionic donor-bridge-acceptor systems containing a pyridinium acceptor have demonstrated strong solvatochromic characteristics. thieme-connect.de In one study, a derivative with a p-phenylene bridging unit exhibited a substantial bathochromic shift (a shift to longer wavelengths) as the solvent polarity decreased, with the absorption maximum changing by as much as 167 nm when moving from water to N,N-dimethylformamide. thieme-connect.de This negative solvatochromism is attributed to the stabilization of the ground state in more polar solvents. thieme-connect.de

The solvatochromic behavior of these compounds can be analyzed using models like the Lippert-Mataga plot, which relates the Stokes shift (the difference between the absorption and emission maxima) to the solvent's orientation polarizability. researchgate.netresearchgate.net Such analyses help in understanding the nature of the electronic transitions and the change in the molecule's dipole moment upon photo-excitation. researchgate.net The solvent polarity indicator scale, ET(30), is also effectively used to study the charge transfer characteristics within the molecule in different solvents. researchgate.net

Analysis of Non-Specific Solute-Solvent Interactions

Beyond specific interactions like hydrogen bonding, non-specific interactions, such as dipole-dipole forces, play a crucial role in solvation. The study of this compound derivatives in various solvents allows for the elucidation of these non-specific effects. uw.edu.pl

Research on the nitrogen nuclear shielding of alkyl cyanides in different solvents has shown that non-specific solvent effects can be accounted for using models like the solvaton model. uw.edu.pl While this research does not directly involve this compound, the principles of analyzing non-specific interactions are broadly applicable. The polarity and polarizability of the solvent are key factors influencing these interactions.

Interdisciplinary Research Frontiers

The unique properties of this compound derivatives have propelled their application into diverse and interdisciplinary research areas, from industrial maintenance to the fundamental study of self-assembling materials.

Pyridinium Derivatives as Corrosion Inhibitors

A significant application of this compound derivatives is in the prevention of corrosion, particularly for mild steel in acidic environments. najah.eduderpharmachemica.comresearchgate.netnajah.edu These compounds act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer.

Research has shown that derivatives such as 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) can achieve high inhibition efficiencies. najah.eduderpharmachemica.comresearchgate.net For example, DEB exhibited a protection efficiency of up to 94.09% for mild steel in a 1 M HCl solution at a concentration of 10-4 M. najah.eduderpharmachemica.comresearchgate.net Polarization studies indicate that these pyridinium derivatives function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. najah.eduderpharmachemica.comresearchgate.net

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.eduderpharmachemica.comnajah.edu The effectiveness of these inhibitors is, however, influenced by temperature. Studies conducted in a temperature range of 303–333 K have shown that the corrosion rate of mild steel increases and the inhibition efficiency decreases with rising temperature. najah.eduderpharmachemica.comnajah.edu This is attributed to the increased dissolution of steel at higher temperatures, which predominates over the adsorption of the inhibitor molecules. najah.edu

The molecular structure of the pyridinium derivative plays a crucial role in its inhibitory action. Quantum chemical calculations and scanning electron microscopy are often employed to correlate the molecular properties with the inhibitive effect and to study the surface morphology of the protected metal. najah.edunajah.edu Other studies have also explored various pyridinium bromide derivatives as corrosion inhibitors for mild steel in sulfuric acid, demonstrating their broad utility in different corrosive media. ekb.eg

Nanostructuration Phenomena in this compound-Based Ionic Liquids

Ionic liquids (ILs) based on the this compound cation are a fascinating class of materials that can exhibit nanoscale organization, or nanostructuration. nist.gov This phenomenon arises from the segregation of the polar and nonpolar domains of the constituent ions.

The effect of the alkyl chain length on the nanostructuration of 1-ethylpyridinium-based ILs has been a subject of detailed investigation. nist.gov A study on a series of 2-alkyl-1-ethylpyridinium bis(trifluoromethanesulfonyl)imide, [2CN-1C2Py][NTf2], where the alkyl chain length (N) was varied, revealed a critical alkyl length at which nanostructuration becomes more pronounced. nist.gov This intensification of nanostructuration was observed to occur after a critical length corresponding to the 2-pentyl derivative ([2C5-1C2Py][NTf2]). nist.gov

This behavior is evidenced by shifts in the trends of thermophysical properties such as viscosity and heat capacity as the alkyl chain is elongated. nist.gov The observed trend shift is even more significant in pyridinium-based ILs compared to their more commonly studied imidazolium-based counterparts. nist.gov This suggests that the pyridinium cation has a distinct influence on the self-assembly and resulting nanostructure of the ionic liquid. The ability of these ionic liquids to form organized nanostructures can be harnessed in various applications, including as templates for the synthesis of nanomaterials or as structured reaction media. researchgate.net

Stabilization of Enzymes and Proteins in Ionic Liquid Media

Ionic liquids (ILs), including derivatives of 1-ethylpyridinium, have emerged as promising media for enzymatic reactions due to their potential to enhance enzyme stability and activity. researchgate.netacs.org Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional organic solvents. researchgate.net The interaction between enzymes and ILs is complex and depends on factors like the nature of the IL's cation and anion, alkyl chain length, and the enzyme itself. acs.orgaip.org

Research has shown that certain ionic liquids can preserve the native structure of proteins, which is crucial for their biocatalytic function. rsc.org For instance, the stability of enzymes like lipases and proteases has been shown to be enhanced in the presence of specific ILs. This stabilization is often attributed to favorable interactions between the IL and the enzyme's surface, which can prevent unfolding and aggregation. rsc.org The use of ILs can also lead to increased reaction rates and higher selectivity in biocatalytic processes.

A study on lipase-catalyzed reactions demonstrated that ionic liquid-coated enzymes exhibited markedly enhanced enantioselectivity without significant loss of activity. researchgate.net In some cases, enzymes that are typically inactivated by polar organic solvents can retain their activity in ionic liquids. researchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) remains active in certain ionic liquids, allowing for more efficient synthesis of polar substrates. researchgate.net The choice of the ionic liquid is critical, as some may have a destabilizing effect. mdpi.com For example, highly polar ionic liquids can sometimes strip the essential water layer from an enzyme, leading to inactivation. mdpi.com

The table below summarizes findings on the use of 1-ethylpyridinium derivatives and other ionic liquids in enzyme stabilization.

| Ionic Liquid System | Enzyme | Key Findings |

| This compound cetyl-PEG10 sulfate (B86663) (PYET) | Burkholderia cepacia lipase | Evaluated for its activation property of the lipase. researchgate.net |

| N-ethylpyridinium trifluoroacetate | Amino acid ester | Used for the enzymatic resolution of the amino acid ester. springernature.com |

| Ionic liquid-coated enzyme | Lipase from Pseudomonas cepacia | Showed enhanced enantioselectivity and thermostability. researchgate.net |

| 1-Alkyl-3-methylimidazolium tetrafluoroborates | Candida antarctica lipase B (CAL-B) | Dissolved polar substrates without inactivating the enzyme, leading to faster reactions. researchgate.net |

Antimicrobial Activity and Bioactivity Investigations

Derivatives of 1-ethylpyridinium have been a subject of interest in the investigation of antimicrobial and bioactive properties. ontosight.ainih.gov The antimicrobial efficacy of pyridinium compounds is often linked to the structure of the cation, particularly the length of the alkyl chains. uminho.pt

Research into various pyridinium derivatives has demonstrated a range of antimicrobial activities against both bacteria and fungi. nih.govuran.uanih.gov For example, a study on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles showed that some of these compounds exhibited potent to weak antimicrobial activity. nih.gov Specifically, compounds 8c and 8d from this series showed significant inhibition, with minimum inhibitory concentrations (MIC) ranging from 8-26 µg/ml against bacteria and 8-24 µg/ml against fungi. nih.gov

The antimicrobial action of these compounds is often attributed to their interaction with microbial cell membranes, leading to disruption and cell death. uminho.pt The balance between the hydrophilic and lipophilic properties of the molecule is crucial for its antimicrobial performance. uminho.pt Generally, ILs with alkyl chains of 10-16 carbon atoms have shown the most effective antimicrobial effects. uminho.pt

Furthermore, the bioactivity of these compounds extends beyond antimicrobial effects, with some derivatives being investigated for their potential in areas like enzyme inhibition and protein binding. ontosight.ai The table below presents research findings on the antimicrobial activity of various pyridinium derivatives.

| Compound/Derivative Class | Target Microorganisms | Key Findings |

| 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles | Bacteria and Fungi | Compounds 8c and 8d showed significant inhibition. MIC values were in the range of 8-26 µg/ml for bacteria and 8-24 µg/ml for fungi. nih.gov |

| 1-Ethylpyridinium docusate | Coagulase-negative staphylococci (CoNS) | Showed biofilm inhibition activity. uminho.pt |

| Soft analogues of cetylpyridinium (B1207926) chloride | Bacteria and Viruses | Long-chain compounds were able to inhibit bacterial growth at concentrations as low as 10 µg/mL. |

| 3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H- researchgate.netontosight.aiacs.orgtriazolo[4,3-a]azepin-1-ium bromides | S. aureus and C. albicans | Displayed a broad spectrum of antimicrobial activity, with MICs in the range of 6.2-25.0 µg/mL against the most sensitive strains. uran.ua |

| Pyridine derivatives containing imidazo[2,1-b] ontosight.ainih.govacs.orgthiadiazole moiety | Bacteria and Fungi | The 4-F substituted compound 17d showed high antibacterial activity (MIC=0.5 µg/mL). nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-Ethylpyridin-1-ium derivatives?

- Methodological Answer : Synthesis typically involves alkylation of pyridine with ethylating agents (e.g., ethyl iodide) under controlled conditions. Characterization requires multi-technique validation:

- Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm ethyl group integration and pyridinium proton shifts. For example, Lycka et al. (1980) report H-NMR chemical shifts at δ 9.2–8.5 ppm for pyridinium protons .

- X-ray Diffraction (XRD) : Refine crystal structures using SHELXL (part of the SHELX suite) to resolve bond lengths and angles. Ensure proper data collection (e.g., low-temperature measurements) to minimize thermal motion artifacts .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for ionic liquid applications.

Q. How should researchers design experiments to validate the purity of this compound salts?

- Methodological Answer :

- Chromatographic Methods : Use HPLC or GC-MS to detect unreacted precursors or byproducts.

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to achieve high-purity crystals, and cross-validate with melting point consistency .

- Reporting Standards : Follow Beilstein Journal guidelines for experimental sections, including raw data deposition in supplementary materials .

Q. What literature review strategies are critical for contextualizing research on this compound?

- Methodological Answer :

- Citation Tracking : Trace foundational studies (e.g., Lycka’s 1980 NMR work) to identify gaps in spectral or thermodynamic data .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces or electron localization functions (ELFs). Compare with XRD-derived charge densities to identify discrepancies in electronic structure .

- DFT Optimization : Reconcile NMR chemical shift mismatches by optimizing molecular geometries at the B3LYP/6-311++G(d,p) level. Validate with solvent effect simulations .

Q. What strategies optimize crystal structure refinement for this compound complexes using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) for anisotropic displacement parameter refinement.

- Twinning Analysis : Employ SHELXD for structure solution and SHELXL for refinement. For twinned crystals, apply TWIN/BASF commands to model overlapping domains .

- Validation Tools : Check R1/wR2 convergence and ADDSYM alerts to avoid overparameterization .

Q. How can researchers address reproducibility challenges in synthesizing this compound-based ionic liquids?

- Methodological Answer :

- Protocol Standardization : Document humidity control and inert atmosphere conditions to prevent hydrolysis.

- Batch Consistency Testing : Use multivariate analysis (e.g., PCA) on NMR spectra from multiple synthesis batches to identify outlier reactions .

Key Considerations for Data Reporting

- Supplementary Materials : Deposit raw XRD data (CIF files), NMR spectra, and TGA curves in repositories like Zenodo or institutional databases .

- Ethical Compliance : Avoid selective data exclusion; disclose all experimental conditions (e.g., failed syntheses) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.